molecular formula C15H22N2O4S B4775297 N-cyclopropyl-3-[(diethylamino)sulfonyl]-4-methoxybenzamide

N-cyclopropyl-3-[(diethylamino)sulfonyl]-4-methoxybenzamide

Cat. No. B4775297
M. Wt: 326.4 g/mol
InChI Key: WDJOBKGLYKVLPR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the use of boronic acids or sulfonamides. For example, “(3-(N-Cyclopropylsulfamoyl)phenyl)boronic acid” can be synthesized from phenylmagnesium bromide and trimethyl borate . Another method involves the use of electrophilic borates to trap phenylmetal intermediates from phenyl halides or from directed ortho-metalation . Phenylsilanes and phenylstannanes can also be used in transmetalation with BBr3, followed by hydrolysis to form phenylboronic acid .

Scientific Research Applications

Chemical Synthesis

“N-cyclopropyl-3-(diethylsulfamoyl)-4-methoxybenzamide” is used in the synthesis of various chemical compounds. For instance, it’s used in the preparation of a range of symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines containing alkyl, aromatic, hindered, chiral and achiral hydroxyalkyl, ester and imidazole groups .

Crystallography

The compound has been studied for its crystal structure . Understanding the crystal structure of such compounds is crucial in the exploration of novel drug candidates .

Biological Research

The compound is synthesized as a selective inhibitor for h-NTPDases . This suggests potential applications in biological research, particularly in the study of enzymes and their inhibitors.

Drug Development

Given its potential as an enzyme inhibitor, “N-cyclopropyl-3-(diethylsulfamoyl)-4-methoxybenzamide” could be used in the development of new drugs . However, more research is needed to fully understand its potential in this field.

Material Science

The compound’s unique properties could make it useful in material science. For example, its crystal structure could be leveraged in the design of new materials .

Industrial Applications

In the industrial sector, the compound could be used in the synthesis of other chemicals or materials . Its potential applications in this field would depend on the specific needs and processes of the industry.

Mechanism of Action

Target of Action

Similar compounds have been found to interact with mitogen-activated protein kinase 14 . This protein plays a crucial role in cellular processes such as proliferation, differentiation, and stress response.

Mode of Action

The exact mode of action of N-cyclopropyl-3-(diethylsulfamoyl)-4-methoxybenzamide is currently unknown due to the lack of specific data . .

properties

IUPAC Name

N-cyclopropyl-3-(diethylsulfamoyl)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4S/c1-4-17(5-2)22(19,20)14-10-11(6-9-13(14)21-3)15(18)16-12-7-8-12/h6,9-10,12H,4-5,7-8H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDJOBKGLYKVLPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)C(=O)NC2CC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-3-(diethylsulfamoyl)-4-methoxybenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.